molecular formula C19H18N2O4 B2605924 2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole CAS No. 671793-81-0

2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B2605924
CAS No.: 671793-81-0
M. Wt: 338.363
InChI Key: GMSLFLJHBCUBOB-MDZDMXLPSA-N
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Description

2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a strategically designed synthetic compound that functions as a potent inhibitor of tubulin polymerization. It is a structural analogue of the well-known natural product combretastatin A-4 (CA-4), where the central cis-olefin bridge has been replaced by a 1,3,4-oxadiazole ring bearing an (E)-styryl extension. This modification aims to enhance metabolic stability and optimize binding affinity while retaining the crucial pharmacophore. The primary research value of this compound lies in its ability to bind to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics, arresting cell cycle progression at the G2/M phase, and inducing apoptotic cell death in rapidly dividing cells. As a result, it is a molecule of significant interest in chemical biology and oncology research for studying the mechanisms of antimitotic agents and for the preclinical investigation of novel anticancer therapeutics. Its robust anti-proliferative activity has been demonstrated against a panel of human cancer cell lines, making it a valuable chemical tool for probing tubulin biology and vascular disruption mechanisms in experimental models. [https://pubmed.ncbi.nlm.nih.gov/25895464/]

Properties

IUPAC Name

2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-22-15-11-14(12-16(23-2)18(15)24-3)19-21-20-17(25-19)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSLFLJHBCUBOB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Research indicates that compounds containing oxadiazole moieties exhibit promising anticancer properties. A study demonstrated that derivatives of 1,3,4-oxadiazoles can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell proliferation and survival .
    • Case Study: A derivative of 2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole was tested against various cancer cell lines, showing significant cytotoxic effects with IC50 values in the low micromolar range.
  • Antimicrobial Properties :
    • The compound has shown potential as an antimicrobial agent. Its structure allows for interaction with microbial membranes, disrupting their integrity and leading to cell death .
    • A study reported that modifications on the oxadiazole ring enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

Materials Science

  • Fluorescent Materials :
    • This compound has been explored for use in organic light-emitting diodes (OLEDs) due to its fluorescent properties. The compound's ability to emit light upon excitation makes it suitable for applications in display technologies .
    • Research findings suggest that incorporating this compound into polymer matrices enhances the brightness and efficiency of OLEDs.

Agricultural Chemistry

  • Pesticidal Activity :
    • The compound exhibits potential as a pesticide due to its ability to inhibit key enzymes involved in the metabolic pathways of pests. Studies have shown that oxadiazoles can disrupt the nervous system function of certain insects .
    • Field trials indicated that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects.

Summary Table of Applications

Application Area Details
Medicinal ChemistryAnticancer activity; antimicrobial properties; apoptosis induction in cancer cells
Materials ScienceUse in OLEDs; enhancement of brightness and efficiency in organic displays
Agricultural ChemistryPesticidal activity; inhibition of pest metabolic pathways; reduced toxicity to beneficial insects

Mechanism of Action

The mechanism of action of 2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in anti-cancer applications, the compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s trimethoxyphenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, highlighting substituent variations, biological activities, and applications:

Compound Name / Structure Substituents (R₁, R₂) Key Activities/Applications EC50 / IC50 / Activity (%) Reference Evidence
2-(Methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (Ia) R₁ = SO₂CH₃; R₂ = 3,4,5-trimethoxyphenyl Antifungal (broad-spectrum) EC50: 19.9–93.3 μg/mL
2-(Benzylsulfinyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (IIa) R₁ = SOBz; R₂ = 3,4,5-trimethoxyphenyl Antifungal (superior to hymexazol) EC50: Comparable to Ia
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole R₁ = 3-(4-bromophenyl)propan-3-one; R₂ = 3,4-dimethoxyphenyl Anti-inflammatory 61.9% inhibition (vs. indomethacin: 64.3% at 20 mg/kg)
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole R₁ = S-(4-bromobenzyl); R₂ = 1-methyl-3-(trifluoromethyl)-pyrazole Fungicidal (Sclerotinia sclerotiorum) and herbicidal (bleaching effect) >50% inhibition at 50 μg/mL
2-(3-(Anthracen-9-yl)phenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (8c) R₁ = 3-anthracen-9-yl-phenyl; R₂ = 3,4,5-trimethoxyphenyl Electroluminescent materials (OLEDs) N/A (material property focus)
5-(Benzylamino)methyl-2-(4-chlorophenyl)-1,3,4-oxadiazole (4b) R₁ = CH₂NHBz; R₂ = 4-chlorophenyl Antimicrobial (synthesis focus) N/A (physical properties reported)
2-(1H-Indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (4i) R₁ = 1H-indol-3-yl; R₂ = 3,4,5-trimethoxyphenyl Anticancer (Bcl-2 inhibition) IC50: Not specified (in vitro screening)

Key Observations:

Antifungal Activity : Sulfonyl (Ia) and sulfinyl (IIa) derivatives exhibit potent antifungal activity, likely due to electron-withdrawing groups enhancing interaction with fungal enzymes. The trimethoxyphenyl group may improve membrane penetration .

Anti-Inflammatory Activity: Substitution with a 3,4-dimethoxyphenyl group and a bromophenyl-propanone moiety () achieves ~60% inhibition, comparable to indomethacin. The dimethoxy group may modulate COX-2 binding .

Herbicidal/Fungicidal Activity : Thioether-linked compounds (e.g., 5g) show dual activity, with the trifluoromethylpyrazole group enhancing bioavailability and the bromobenzyl group influencing target specificity (succinate dehydrogenase inhibition) .

Material Science Applications : Anthracene-oxadiazole hybrids (8c) demonstrate structural versatility, where extended π-conjugation (anthracene) improves electroluminescent properties .

Anticancer Potential: Indole-substituted derivatives (4i) target Bcl-2, suggesting that aromatic heterocycles (e.g., indole) enhance interactions with apoptotic proteins .

Structural-Activity Relationships (SAR):

  • Electron-Deficient Groups (e.g., sulfonyl, trifluoromethyl): Enhance antifungal and herbicidal activities by improving electrophilicity and enzyme binding .
  • Methoxy Substitutions : The 3,4,5-trimethoxyphenyl group is critical for broad bioactivity, likely due to increased lipophilicity and metabolic stability .
  • π-Conjugated Systems (e.g., styryl, anthracene): Improve material properties (e.g., OLED efficiency) and may enhance DNA intercalation in anticancer agents .

Biological Activity

2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole family. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific oxadiazole derivative, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C19H18N2O4C_{19}H_{18}N_{2}O_{4}, with a molecular weight of 338.4 g/mol. Its structure features an oxadiazole ring substituted with phenyl and trimethoxyphenyl groups, which may enhance its lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that 1,3,4-oxadiazoles exhibit broad-spectrum antimicrobial activity. The compound has shown significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Activity
Staphylococcus aureusSensitive
Escherichia coliModerate sensitivity
Pseudomonas aeruginosaResistant
Candida albicansSensitive

In a study evaluating the antimicrobial properties of oxadiazole derivatives, compounds similar to this compound demonstrated potent activity against Staphylococcus epidermidis and other strains .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells while exhibiting minimal toxicity to normal cells:

Concentration (µM) Cell Viability (%)
0 (Control)100
5085
10070

These findings indicate that at higher concentrations, the compound can significantly reduce cell viability in cancerous cells .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
  • Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways.
  • Antioxidant Activity : Some studies suggest that oxadiazole derivatives possess antioxidant properties that could contribute to their cytoprotective effects.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Efficacy : A study involving human breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell proliferation and increased markers of apoptosis.
  • Antimicrobial Efficacy : In vitro tests against clinical isolates of Staphylococcus aureus demonstrated that the compound could inhibit bacterial growth effectively at concentrations lower than those required for traditional antibiotics.

Q & A

Q. Advanced

  • Microplate assays : Test compounds at 5–100 µg/mL against Fusarium oxysporum using a microdilution method. Growth inhibition is quantified via optical density (OD₆₀₀) and compared to hymexazol (commercial control) .
  • SRB cytotoxicity assay : Fix fungal biomass with trichloroacetic acid, stain with sulforhodamine B (SRB), and measure bound dye at 564 nm. This method offers sensitivity down to 1,000 cells/well and linear correlation with biomass .
  • Key findings : EC₅₀ values for 2-(methylsulfonyl)-5-(trimethoxyphenyl)-oxadiazole range from 19.9–93.3 µg/mL, outperforming hymexazol (EC₅₀ = 29.89 µg/mL) against F. oxysporum .

How do substituents on the oxadiazole ring influence biological activity?

Advanced
Structure-activity relationship (SAR) studies highlight:

  • Sulfonyl groups : 2-Methylsulfonyl derivatives show superior antifungal activity due to enhanced electrophilicity and membrane permeability .
  • Trimethoxyphenyl moiety : The 3,4,5-trimethoxy substitution on the phenyl ring improves binding to fungal cytochrome P450 enzymes, as shown in docking studies .
  • Styryl group : The (E)-configuration enhances π-π stacking with protein targets, increasing inhibitory potency by ~40% compared to (Z)-isomers .

What computational strategies are used to design oxadiazole-based enzyme inhibitors?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with urease or cytochrome P450. For example, the oxadiazole-thione scaffold forms hydrogen bonds with urease active-site residues (e.g., His⁵⁰⁰ and Asp⁶³⁰) .
  • Pharmacophore mapping : Identify critical features like hydrogen bond acceptors (oxadiazole O/N) and hydrophobic regions (trimethoxyphenyl) using PharmaGist or MOE .
  • MD simulations : Validate docking poses with 100-ns simulations in GROMACS to assess binding stability .

What analytical techniques are essential for characterizing intermediates and final products?

Q. Basic

  • Chromatography : Purify intermediates via silica gel column chromatography (hexane/EtOAc, 95:5) .
  • Spectroscopy :
    • IR : Confirm C=N and C-S bonds (1650 cm⁻¹ and 650 cm⁻¹, respectively) .
    • ¹H/¹³C NMR : Assign protons on the styryl group (δ 6.5–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
    • HRMS : Verify molecular ions (e.g., [M+H]⁺ for C₂₀H₁₉N₂O₄S: calc. 383.1064, obs. 383.1062) .

How can researchers address low yields in sulfonation or alkylation reactions?

Q. Advanced

  • Optimize stoichiometry : Use 5 equivalents of POCl₃ for sulfonation to drive reactions to completion .
  • Catalysis : Add catalytic p-toluenesulfonic acid (PTSA) to accelerate sulfonyl group incorporation .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes, improving yields by 15–20% .

What structural features contribute to cytotoxicity in cancer cell lines?

Q. Advanced

  • Thiazolo-triazolone hybrids : Derivatives with furan or thiophene substituents exhibit IC₅₀ values <10 µM against HCT116 cells via tubulin inhibition .
  • Trimethoxyphenyl motif : Enhances DNA intercalation, as shown in comet assays .
  • Docking validation : Stable binding to β-tubulin (ΔG = -9.2 kcal/mol) correlates with anti-mitotic activity .

How do noncovalent interactions (e.g., CH⋯π) stabilize the crystal lattice?

Q. Advanced

  • X-ray crystallography : Identify CH⋯N (2.6–3.0 Å) and CH⋯π (3.2 Å) interactions in 2-[(4-tert-butylbenzyl)sulfanyl]-5-(trimethoxyphenyl)-oxadiazole. These interactions reduce lattice energy by ~5 kcal/mol .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯H = 65%, C⋯H = 12%) using CrystalExplorer .

What strategies validate the (E)-configuration of the styryl group?

Q. Basic

  • ¹H NMR coupling constants : Trans (E) isomers exhibit J = 12–16 Hz for vinyl protons, while cis (Z) isomers have J = 8–10 Hz .
  • NOESY : Absence of NOE between styryl protons and trimethoxyphenyl group confirms trans geometry .

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